Clorhidrato de 4-(aminometil)tiazol

Descripción general

Descripción

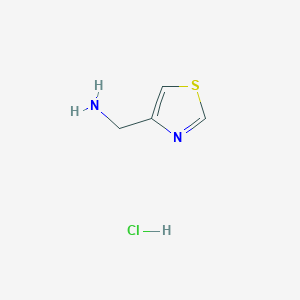

4-(Aminomethyl)thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring substituted with an aminomethyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(Aminomethyl)thiazole hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its thiazole structure enhances biological activity, making it a valuable building block for drugs targeting infectious diseases and cancer.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 4-(aminomethyl)thiazole exhibited potent cytotoxicity against human gastric cancer cell lines (HGC-27) . The squaramide derivative showed selective cytotoxicity, indicating the potential of thiazole derivatives in cancer therapy.

- Antiviral Properties : Research indicated that thiazole-containing compounds displayed antiviral activity against Coxsackievirus B, highlighting their potential in treating viral infections .

Agricultural Chemicals

In agriculture, 4-(aminomethyl)thiazole hydrochloride is utilized in formulating agrochemicals such as herbicides and fungicides. Its ability to inhibit specific biochemical pathways in pests and pathogens enhances crop protection.

Data Table: Agrochemical Applications

| Compound | Application | Mechanism |

|---|---|---|

| 4-(Aminomethyl)thiazole | Herbicide | Inhibits photosynthesis pathways |

| 4-(Aminomethyl)thiazole | Fungicide | Disrupts fungal cell wall synthesis |

Biochemical Research

This compound is frequently used as a reagent in various biochemical assays, particularly for exploring enzyme inhibition and receptor interactions. Its role aids in understanding complex biological processes.

Research Highlights

- Enzyme Inhibition Studies : Studies have shown that derivatives of thiazoles can inhibit specific enzymes involved in metabolic pathways, providing insights into drug design .

- Receptor Interaction : Research has illustrated the use of thiazole derivatives to study receptor-ligand interactions, which is vital for developing new therapeutic agents .

Material Science

In material science, 4-(aminomethyl)thiazole hydrochloride is applied in developing specialty polymers and coatings. The chloromethyl group facilitates cross-linking, enhancing the durability and performance of materials.

Material Properties

- Cross-linking Agent : The compound's ability to act as a cross-linking agent improves the mechanical properties of polymers.

- Durability Enhancement : Coatings incorporating this thiazole derivative show increased resistance to environmental degradation.

Diagnostic Applications

The derivatives of 4-(aminomethyl)thiazole are being investigated for use in diagnostic tests. They can serve as markers or probes, enhancing the sensitivity and specificity of detection methods in clinical settings.

Diagnostic Innovations

Mecanismo De Acción

Target of Action

Thiazole derivatives, including 4-(Aminomethyl)thiazole hydrochloride, have been found to exhibit significant biological activity against various bacteria and pathogens . They are known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .

Mode of Action

Thiazole derivatives are known to interact with their targets through weak interactions with receptors and enzymes in the biological system . For example, some thiazole derivatives have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they have been found to inhibit the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . They also interfere with the function of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication .

Pharmacokinetics

Thiazole derivatives are known to have good gastrointestinal absorption and can permeate the blood-brain barrier .

Result of Action

The result of the action of 4-(Aminomethyl)thiazole hydrochloride is likely to depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities . For example, some thiazole derivatives have shown cytotoxic activity against human tumor cell lines .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(Aminomethyl)thiazole hydrochloride is not well-defined due to the lack of specific studies. Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiazole hydrochloride typically involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of 4-(Aminomethyl)thiazole hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Aminomethyl)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparación Con Compuestos Similares

2-Aminothiazole: Shares the thiazole ring but differs in the position of the amino group.

4-Methylthiazole: Similar structure but with a methyl group instead of an aminomethyl group.

Uniqueness: 4-(Aminomethyl)thiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications .

Actividad Biológica

4-(Aminomethyl)thiazole hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an extensive overview of its biological properties, including anticancer, antimicrobial, antioxidant, and other therapeutic potentials, supported by relevant data tables and case studies.

Overview of 4-(Aminomethyl)thiazole Hydrochloride

4-(Aminomethyl)thiazole hydrochloride is a derivative of thiazole, a five-membered heterocyclic compound known for its versatile biological activities. The thiazole moiety has been extensively studied for its role in various therapeutic agents, including anticancer and antimicrobial drugs.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. Specifically, 4-(aminomethyl)thiazole hydrochloride has shown effectiveness against several cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that derivatives containing the thiazole ring can significantly inhibit the growth of various cancer cells. For instance, compounds with structural modifications at specific positions on the thiazole ring have been tested against NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer) cell lines, showing IC50 values ranging from 0.06 µM to 2.5 µM .

-

Structure-Activity Relationship (SAR) :

- The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring enhances cytotoxic activity. For example, a compound with a p-dimethyl substitution exhibited significant activity against both Jurkat and A-431 cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

4-(Aminomethyl)thiazole hydrochloride has also been evaluated for its antimicrobial properties.

Antibacterial and Antifungal Effects

- Antibacterial Studies : Various studies have highlighted the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 4-(aminomethyl)thiazole were found to exhibit potent activity comparable to standard antibiotics like norfloxacin .

- Antifungal Activity : Thiazole derivatives have shown significant antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with some compounds achieving MIC values comparable to fluconazole .

Antioxidant Properties

The antioxidant potential of 4-(aminomethyl)thiazole hydrochloride is another area of interest.

- Mechanism of Action : Studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems .

- In Vivo Studies : In animal models, thiazole derivatives have demonstrated protective effects against radiation-induced damage, indicating their potential as radioprotective agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with 4-(aminomethyl)thiazole hydrochloride:

| Biological Activity | Effectiveness | Cell Lines/Pathogens Tested | IC50/MIC Values |

|---|---|---|---|

| Anticancer | High | NCI-H522, HT29, MCF7 | 0.06 - 2.5 µM |

| Antibacterial | Moderate to High | Staphylococcus aureus, E. coli | Comparable to norfloxacin |

| Antifungal | Moderate | Candida albicans, Aspergillus niger | MIC = 24-42 µg/mL |

| Antioxidant | Significant | Various in vivo models | Not specified |

Propiedades

IUPAC Name |

1,3-thiazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKXTRRWXZPGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625847 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117043-86-4 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.